1-N-(4-fluorophenyl)benzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-fluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJIGTRNAZHTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Innovations for 1 N 4 Fluorophenyl Benzene 1,2 Diamine
Established Synthetic Pathways
Traditional synthetic approaches to 1-N-(4-fluorophenyl)benzene-1,2-diamine and its analogs rely on well-understood reaction mechanisms, including nucleophilic aromatic substitution and various reductive techniques. These methods are often robust and have been widely applied in organic synthesis.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for the formation of aryl-amine bonds. nih.govresearchgate.net This approach is particularly effective when an aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro (-NO₂) group, positioned ortho or para to a suitable leaving group, typically a halide. nih.gov The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions. nih.govvapourtec.com
A common strategy for the synthesis of this compound via SNAr involves a two-step sequence. The first step is the reaction of o-phenylenediamine (B120857) with 1-fluoro-4-nitrobenzene. researchgate.net The amino group of o-phenylenediamine acts as the nucleophile, displacing the fluoride (B91410) from the activated nitrobenzene ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to deprotonate the nucleophilic amine.
The subsequent step is the reduction of the nitro group on the resulting N-(4-nitrophenyl)-1,2-diaminobenzene intermediate to an amine, yielding the final product. This reduction can be achieved using various established methods, as detailed in the following sections.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Reactants | Solvent | Base | Temperature (°C) | Product |
| o-Phenylenediamine, 1-Fluoro-4-nitrobenzene | DMF | K₂CO₃ | 100-120 | N-(4-Nitrophenyl)-1,2-diaminobenzene |
| o-Phenylenediamine, 1-Fluoro-4-nitrobenzene | DMSO | Et₃N | 110-130 | N-(4-Nitrophenyl)-1,2-diaminobenzene |
Reductive Methodologies for Amine Formation
Reductive amination offers an alternative pathway for the formation of the N-aryl bond. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this could conceptually involve the reaction of 4-fluoroaniline with a protected form of 2-aminocyclohexanone, followed by aromatization.
More directly, reductive methodologies are crucial for the conversion of nitro-substituted precursors into the desired diamine. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. nih.gov Common reducing agents for this purpose include metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), although these are often used in conjunction with a catalyst for the reduction of aromatic nitro groups. masterorganicchemistry.com A milder and more selective option is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
Catalytic Reduction Techniques (e.g., Palladium-Catalyzed Reductions)
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. This technique involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. frontiersin.org The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. This method is generally clean and high-yielding.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for the formation of C-N bonds. nih.govnih.gov This reaction could be used to directly couple o-phenylenediamine or a protected derivative with a 4-fluorophenyl halide or triflate. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial for achieving high yields and good selectivity. nih.gov
Table 2: Comparison of Reductive Methodologies for Nitro Group Reduction
| Method | Reducing Agent/Catalyst | Solvent | Key Advantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Clean, high-yielding, common industrial practice |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Methanol | Avoids the use of gaseous hydrogen |
| Metal Hydride Reduction | NaBH₄/Catalyst | THF/Ethanol | Applicable for various functional groups |
Advanced Synthetic Strategies for Diamine Derivatives
In recent years, more advanced and efficient synthetic methodologies have been developed to streamline the synthesis of complex molecules like this compound. These techniques often offer advantages in terms of reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govjocpr.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govjocpr.com The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids has been shown to be significantly enhanced by microwave irradiation. jchemrev.comresearchgate.net This suggests that the SNAr reaction between o-phenylenediamine and 1-fluoro-4-nitrobenzene, as well as subsequent cyclization reactions to form derivatives, could be efficiently promoted by microwave heating. jchemrev.com
The key benefits of microwave-assisted synthesis include rapid heating, increased reaction rates, and the potential for solvent-free reactions, which aligns with the principles of green chemistry. nih.gov
Table 3: Potential Microwave-Assisted Synthesis Parameters
| Reaction Type | Reactants | Catalyst/Solvent | Microwave Power (W) | Time (min) |
| SNAr | o-Phenylenediamine, 1-Fluoro-4-nitrobenzene | K₂CO₃/DMF | 100-300 | 5-15 |
| Benzimidazole (B57391) formation | This compound, Aldehyde | Acetic Acid | 100-300 | 2-10 |
Electrochemical Synthesis Protocols
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. nih.gov The electrochemical synthesis of N-phenyl-o-phenylenediamine derivatives has been reported, indicating the feasibility of this approach for the target molecule. This can be achieved through the anodic oxidation of a suitable precursor in the presence of a nucleophile.
For instance, the electrochemical oxidation of 2-aminodiphenylamine can generate a reactive intermediate that then undergoes a Michael addition with a nucleophile. A similar strategy could potentially be devised for the synthesis of this compound. Furthermore, electrochemical methods are well-suited for the selective reduction of nitro groups to amines, offering a controlled and environmentally friendly alternative to chemical reducing agents. nih.gov
Regioselective Synthesis and Control
The synthesis of unsymmetrically substituted ortho-phenylenediamines, such as this compound, presents a significant chemical challenge centered on regioselectivity. The primary difficulty lies in selectively functionalizing one of the two adjacent amino groups on the benzene (B151609) ring. Various modern synthetic methods have been developed to overcome this obstacle.
Transition-metal-catalyzed cross-coupling reactions are among the most established methods for arylamine synthesis. nih.govacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful tool for forming the requisite C-N bond in this compound. wikipedia.orgopenochem.org To achieve regioselectivity in this context, a common strategy involves the use of a protecting group on one of the amine functionalities of benzene-1,2-diamine. This allows the unprotected amine to react selectively with a 4-fluorophenyl halide. Subsequent removal of the protecting group yields the desired mono-arylated product.
Another advanced approach involves the direct C-H amination of arenes. nih.govacs.org Innovations in this area include radical arene amination, where noncovalent interactions can be utilized to control positional selectivity. nih.govsemanticscholar.org For instance, a system using an anionic substrate in the form of a sulfamate-protected aniline (B41778) can guide an incoming radical cation to the ortho position, leading directly to ortho-phenylenediamines after cleavage of the sulfamate group. nih.govacs.org Such methods provide concise access to valuable ortho-phenylenediamines and showcase the potential of using noncovalent interactions to control regioselectivity in radical reactions. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr) offers a transition-metal-free alternative. nih.gov This reaction typically involves reacting an amine with a polyfluoroarene or an aryl fluoride activated by a strong electron-withdrawing group (like a nitro group). nih.govbeilstein-journals.org Control over the stoichiometry of the reactants and careful selection of reaction conditions (e.g., temperature, base, and solvent) are crucial to favor the desired mono-substitution and prevent the formation of di-substituted byproducts.
Optimization of Reaction Conditions and Purity
Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of this compound. The Buchwald-Hartwig amination, due to its widespread use, has been the subject of extensive optimization studies. acsgcipr.orgyoutube.com The efficiency of this palladium-catalyzed reaction is highly dependent on the interplay of several key parameters: the palladium precursor, the phosphine ligand, the base, and the solvent. youtube.comlibretexts.org
The choice of ligand is particularly critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been shown to dramatically improve reaction efficiency and scope. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. youtube.com The selection of the base is also vital; common bases include sodium tert-butoxide, potassium carbonate, or cesium carbonate, with the choice depending on the specific substrates and ligand used.
From an environmental and process efficiency standpoint, optimizing metal and ligand loadings is a key goal. acsgcipr.org Additionally, replacing high-impact solvents like 1,4-dioxane or toluene with more environmentally benign alternatives is an ongoing area of research. acsgcipr.org Following the reaction, purification is typically achieved through column chromatography to separate the target compound from starting materials, catalysts, and any potential byproducts such as the di-arylated N,N'-bis(4-fluorophenyl)benzene-1,2-diamine.
The table below outlines the typical parameters optimized for the synthesis of aryl amines via Buchwald-Hartwig amination.
| Parameter | Options | Role in Reaction |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the catalyst, enhances reactivity and selectivity. wikipedia.orgyoutube.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine for reaction with the palladium complex. |
| Solvent | Toluene, 1,4-Dioxane, THF | Solubilizes reactants and influences reaction rate and stability. |
| Temperature | Room Temperature to >100 °C | Affects reaction kinetics; higher temperatures often increase reaction rates. |
Chemical Reactivity and Derivatization Strategies of 1 N 4 Fluorophenyl Benzene 1,2 Diamine
General Reaction Classes of Aromatic Diamines
Aromatic diamines, such as 1-N-(4-fluorophenyl)benzene-1,2-diamine, are versatile building blocks in organic synthesis due to the presence of two nucleophilic amine groups. Their reactivity is characterized by several general reaction classes, including oxidation and substitution reactions.
Oxidation Reactions (e.g., Quinoxaline (B1680401) Derivatives)
The oxidation of o-phenylenediamines is a well-established method for the synthesis of quinoxaline derivatives. sapub.orgnih.govresearchgate.net This transformation typically involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. tsijournals.com The reaction proceeds through the formation of a diimine intermediate, which then undergoes oxidative cyclization to afford the quinoxaline ring system. Various oxidizing agents and catalysts can be employed to facilitate this process. organic-chemistry.org For instance, metal-free approaches utilizing iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant have been reported for the synthesis of quinoxalines from o-phenylenediamines and hydroxy ketones. nih.gov
The general scheme for quinoxaline synthesis from an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is depicted below:

Table 1: Examples of Quinoxaline Synthesis Conditions
| Reactants | Catalyst/Oxidant | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| o-phenylenediamine, α-hydroxyketones | I₂ (20 mol%) | DMSO | - | Quinoxaline derivatives | nih.gov |
| o-phenylenediamine, Alkenes | I₂ / TBHP | DMSO | Mild | Quinoxaline derivatives | nih.gov |
| o-phenylenediamine, Phenacyl bromide | None | Ethanol | Reflux | Quinoxaline derivatives | nih.gov |
Substitution Reactions (e.g., Nucleophilic Aromatic Substitution of Fluorine)
The fluorine atom on the 4-fluorophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.govnih.gov This reaction is facilitated by the presence of the electron-donating amino groups on the adjacent benzene (B151609) ring, which can stabilize the intermediate Meisenheimer complex. nih.gov The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the fluoro-substituent a good leaving group in this context. masterorganicchemistry.com
A variety of nucleophiles can displace the fluoride (B91410) ion, leading to a diverse range of substituted derivatives. The reaction typically proceeds under basic conditions to deprotonate the nucleophile and facilitate the attack on the aromatic ring. mdpi.com
Derivatization for Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused imidazole (B134444) ring.
Formation of Benzimidazoles and Related Fused Heterocycles
The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a classic and widely used method for the synthesis of benzimidazoles, known as the Phillips method. encyclopedia.pub This reaction typically requires acidic conditions and heating. encyclopedia.pub Similarly, aldehydes can be used as the one-carbon source to form the imidazole ring. researchgate.netnih.gov The reaction with this compound would lead to the formation of N-(4-fluorophenyl) substituted benzimidazoles.
The general reaction is as follows:
Table 2: Conditions for Benzimidazole Synthesis | Reactants | Reagent/Catalyst | Conditions | Product | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | o-phenylenediamines, Aryl aldehydes | H₂O₂ / HCl | Room Temp | 2-Arylbenzimidazoles | organic-chemistry.org | | o-phenylenediamines, N-substituted formamides | Zinc catalyst / Poly(methylhydrosiloxane) | - | Benzimidazoles | organic-chemistry.org | | o-phenylenediamines, Aldehydes | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Polyethylene glycol, 50°C | Benzimidazoles | nih.gov | | Benzene-1,2-diamine, Aldehydes | Ammonium chloride | Ethanol, 80-90°C | Monosubstituted benzimidazoles | nih.gov |
Palladium-Catalyzed Intramolecular N-Arylation Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. rsc.orgnih.govresearchgate.netstrath.ac.ukrsc.org Intramolecular N-arylation of N-aryl-o-phenylenediamines can be a strategy to synthesize certain fused heterocyclic systems. While direct intramolecular N-arylation of this compound to form a new ring is not straightforward without a suitable functional group on the adjacent ring, palladium catalysis is highly relevant for the synthesis of the starting material itself or for further derivatization.
Cyclization Reactions and Influence of Positional Isomerism
The cyclization of N-substituted o-phenylenediamines can lead to different products depending on the reaction conditions and the nature of the substituents. nih.govresearchgate.netacs.org The position of the substituent on the phenylenediamine ring can significantly influence the regioselectivity of the cyclization reaction. For instance, in the formation of benzimidazoles from a substituted o-phenylenediamine, two regioisomers can potentially be formed. The electronic and steric properties of the substituent will direct the cyclization to one of the two amino groups. In the case of this compound, the N-aryl substituent will influence the nucleophilicity of the two amino groups, which can affect the regiochemical outcome of subsequent cyclization reactions.
Protecting Group Strategies in Multi-Step Synthesis
In the multi-step synthesis of complex molecules derived from this compound, the strategic use of protecting groups is essential. The presence of two distinct amine functionalities—a primary amine (-NH₂) and a secondary arylamine (-NH-)—necessitates careful management of their reactivity to prevent unwanted side reactions and ensure regioselective derivatization. Protecting groups are temporarily installed on these reactive sites, rendering them inert to specific reaction conditions, and are subsequently removed to reveal the original functional group. utdallas.edujocpr.com
The choice of a suitable protecting group is governed by several factors, including its ease of installation, stability under various reaction conditions, and the mildness of the conditions required for its removal. jocpr.com For a molecule like this compound, the differential reactivity of the two amino groups often allows for selective protection. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, enabling it to be selectively protected under controlled conditions.
Orthogonal protection strategies are particularly valuable. This approach involves using multiple protecting groups within the same molecule that can be removed under different, non-interfering conditions. nih.gov For instance, one amine could be protected with an acid-labile group while the other is masked with a base-labile group, allowing for the sequential modification of each amine site.
Common Amine Protecting Groups in Organic Synthesis
The following table summarizes key protecting groups applicable for the amine functionalities in this compound, along with their common installation and cleavage conditions.
| Protecting Group (Abbreviation) | Full Name | Typical Installation Reagent(s) | Standard Cleavage Conditions |
| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine (B6355638) in DMF) |
| Ts (Tosyl) | p-Toluenesulfonyl | p-Toluenesulfonyl chloride (TsCl) | Harsh conditions (e.g., Na/NH₃, HBr/AcOH) |
| Ns (Nosyl) | 2-Nitrobenzenesulfonyl | 2-Nitrobenzenesulfonyl chloride (NsCl) | Mild nucleophilic cleavage (e.g., Thiophenol/K₂CO₃) |
| Dde | N-1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 2% Hydrazine (B178648) (NH₂NH₂) in DMF |
| Ac | Acetyl | Acetic anhydride (B1165640), Acetyl chloride | Strong acid or base hydrolysis |
This table is generated based on data from multiple sources. nih.govcreative-peptides.comnih.gov
Detailed Research Findings on Protecting Group Strategies
Research into the synthesis of complex amines and polyamines highlights the utility of specific protecting groups for achieving selectivity. The N-1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group, for example, is recognized for its ability to selectively protect primary amines in the presence of secondary amines. nih.gov This selectivity arises from the stabilization of the resulting secondary enamine through an intramolecular hydrogen bond, a stabilization that cannot occur with secondary amino groups. nih.gov The Dde group is also orthogonal to both Boc and Fmoc groups, as it is stable in the presence of trifluoroacetic acid (TFA) and piperidine but can be selectively cleaved using a mild solution of hydrazine in DMF. nih.govcreative-peptides.com
Sulfonamide-based protecting groups like p-Toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) are also frequently employed. While tosylamides are known for their high stability, their removal often requires harsh conditions. nih.gov In contrast, nitrobenzenesulfonamides are more easily cleaved but exhibit limited stability to a wide range of reaction conditions. nih.gov More recent developments have introduced alternatives like the Nms (2,4,6-tris(trifluoromethyl)benzenesulfonyl) group, which combines high stability with the ability to be cleaved under mild conditions, offering a superior option for multi-step synthesis. nih.gov
In the context of diaminobenzene derivatization, sequential and unsymmetrical protection is a key strategy for fine-tuning molecular properties. elsevierpure.comresearchgate.net A typical orthogonal strategy for this compound could involve the following hypothetical sequence to achieve selective derivatization:
Hypothetical Orthogonal Derivatization Strategy
| Step | Action | Reagents | Protected Intermediate | Purpose |
| 1 | Selective Protection of Primary Amine | (Boc)₂O, controlled stoichiometry | 1-N-(4-fluorophenyl)-2-(N-Boc-amino)benzene | Mask the more reactive primary amine. |
| 2 | Derivatization of Secondary Amine | Electrophile (e.g., R-X), Base | Derivatized at the secondary amine position | Functionalize the secondary amine while the primary is protected. |
| 3 | Deprotection of Primary Amine | TFA or HCl in an inert solvent | Final derivatized product | Regenerate the primary amine for further reaction or as the final product. |
This systematic approach, utilizing the principles of differential reactivity and orthogonal protection, allows for precise control over the synthesis and derivatization of complex molecules based on the this compound scaffold.
Computational Chemistry and Theoretical Studies on 1 N 4 Fluorophenyl Benzene 1,2 Diamine
Electronic Structure Analysis
While specific computational studies on the electronic structure of 1-N-(4-fluorophenyl)benzene-1,2-diamine are not extensively documented in the literature, analysis can be inferred from studies on its core component, ortho-phenylenediamine (o-PDA), and related N-aryl amines. The electronic properties of the o-PDA core are significantly influenced by the two amine groups on the benzene (B151609) ring. researchgate.net
The introduction of an N-(4-fluorophenyl) substituent further modulates this electronic structure. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. Conversely, the nitrogen atom of the secondary amine can donate lone-pair electron density to the aromatic system through resonance. This interplay of electronic effects influences the distribution of electron density across the entire molecule.
Theoretical calculations, typically using Density Functional Theory (DFT), would be employed to quantify these effects. Key parameters derived from such analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For N-aryl o-phenylenediamines, the HOMO is typically localized on the electron-rich diamine-substituted ring, while the LUMO may be distributed across the N-aryl substituent, depending on its electronic nature.
Molecular Descriptors and Their Significance
Key molecular descriptors include:
Topological Polar Surface Area (TPSA): This descriptor is the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. numberanalytics.com It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net Compounds with a TPSA below 140 Ų are generally considered to have good oral bioavailability. nih.gov
Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A lower number of rotatable bonds (typically fewer than 10) is favorable for good oral bioavailability, as it reduces the entropic penalty upon binding to a target.
Hydrogen Bond Parameters: The number of hydrogen bond donors and acceptors indicates the potential for a molecule to form hydrogen bonds with biological targets or water. This is a critical factor in solubility and binding affinity.
The computed properties for the analogous N-(4-chlorophenyl)benzene-1,2-diamine are summarized in the interactive table below. nih.gov
Data presented is for the analogous compound N-(4-chlorophenyl)benzene-1,2-diamine as a proxy. nih.gov
Conformational Analysis and Molecular Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key source of flexibility is the rotation around the single bond connecting the secondary amine nitrogen to the fluorophenyl ring. This rotation dictates the relative orientation of the two aromatic rings.
Molecular simulations, such as molecular dynamics (MD), could be used to explore the conformational landscape of this molecule over time. Such simulations would reveal the preferred dihedral angles, the energy barriers between different conformers, and how the molecule's shape fluctuates in different environments. However, specific conformational analysis or molecular simulation studies for this compound have not been reported in the reviewed literature.
Theoretical Investigations of Reaction Mechanisms
This compound, like other o-phenylenediamines, is a valuable precursor in the synthesis of heterocyclic compounds, most notably quinoxalines. The standard method for synthesizing quinoxalines involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgijrar.org
A theoretical investigation of this reaction mechanism would typically involve quantum chemical calculations (e.g., DFT) to map out the entire reaction pathway. This would include:
Reactant Complex Formation: Modeling the initial interaction between the diamine and the dicarbonyl compound.
Nucleophilic Attack: Calculating the energy profile for the nucleophilic attack of one of the amine groups on a carbonyl carbon to form a hemiaminal intermediate.
Cyclization and Dehydration: Mapping the subsequent intramolecular cyclization and the step-wise elimination of two water molecules to form the final aromatic quinoxaline (B1680401) ring. researchgate.net
These calculations would identify the transition state structures for each step and determine the corresponding activation energies. This information provides a deep, mechanistic understanding of the reaction, explaining reaction rates and substituent effects. ijrar.org While the general mechanism is well-established, specific theoretical studies detailing the energy profile for the reaction involving this compound are not prominent in the scientific literature.
Applications of 1 N 4 Fluorophenyl Benzene 1,2 Diamine in Advanced Materials Science
Development of Polyimides and Optoelectronic Materials
The diamine functionality of 1-N-(4-fluorophenyl)benzene-1,2-diamine makes it an ideal candidate for polycondensation reactions with various aromatic dianhydrides to produce polyimides (PIs). These fluorinated polyimides are gaining attention for their use in microelectronics and optoelectronics due to their superior properties compared to their non-fluorinated counterparts. rsc.org
Black polyimides (BPIs) are in growing demand for optoelectronic applications, such as flexible displays and insulating layers. researchgate.net Traditionally, black polyimides are made by incorporating carbon black, which can negatively affect the material's mechanical and electrical performance. researchgate.net A more advanced approach is the creation of intrinsic black polyimides, where the black color is a result of the polymer's molecular structure.
The synthesis of these materials often involves a two-step polycondensation process. researchgate.net First, a diamine monomer, such as a derivative of this compound, is reacted with an aromatic dianhydride like 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) in a solvent to form a poly(amic acid) (PAA) precursor. researchgate.netmdpi.com In the second step, this PAA intermediate undergoes thermal or chemical imidization to form the final polyimide. mdpi.com The incorporation of fluorine-containing monomers like this compound is crucial for enhancing the solubility of the resulting polyimide. rsc.org The bulky, electronegative fluorine atoms disrupt the close packing of polymer chains, reducing intermolecular forces and allowing the polymer to dissolve in organic solvents, which is essential for processing and film casting. rsc.orglookchem.com
The inclusion of this compound in polymer structures significantly influences their electronic and thermal properties, making them suitable for advanced applications.
Electronic Properties: The presence of the C-F bond, known for its low polarizability, helps to reduce the dielectric constant and dissipation factor of the material. rsc.orgcnrs.fr This is a critical requirement for materials used in microelectronics for insulation and in high-frequency communication devices. Furthermore, modifying the diamine structure is an effective strategy for creating fluorescent polyimides. By carefully designing the polymer backbone to control intramolecular charge transfer (CT) interactions, it is possible to develop PIs that exhibit fluorescence, a property valuable for organic light-emitting diode (OLED) devices. mdpi.com
Thermal Properties: Wholly aromatic polyimides are renowned for their exceptional thermal stability. ntu.edu.tw The use of fluorinated diamines helps maintain or even enhance these properties. Fluorinated polyimides exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. rsc.org This allows them to be used in demanding environments where high temperatures are common.
The following table summarizes the typical properties of fluorinated polyimides derived from fluorinated diamine monomers.
| Property | Typical Value/Characteristic | Source |
| Solubility | Readily soluble in organic solvents (NMP, CHCl₃, THF) | rsc.org |
| Dielectric Constant | 2.69–2.85 (at 1 MHz) | rsc.org |
| Water Absorption | Low (0.59–0.68%) | rsc.org |
| Glass Transition Temp. (Tg) | High (259–281 °C) | rsc.org |
| 5% Weight Loss Temp. | > 500 °C (under nitrogen) | rsc.org |
| Optical Transparency | High, with low cutoff wavelengths (327-343 nm) | rsc.org |
Role in Epoxy Resins and Enhancement of Material Properties (e.g., Thermal Conductivity)
Beyond polyimides, fluorinated diamines like this compound can be used as curing agents or as components in the synthesis of novel fluorinated epoxy monomers. Incorporating fluorine into epoxy resins is a well-established method for improving their performance for electronic packaging and insulation. cnrs.fr
Fluorinated epoxy resins exhibit a lower dielectric constant and reduced water absorption due to the hydrophobic nature of fluorine. cnrs.frdaneshyari.com While fluorine itself does not directly increase thermal conductivity, fluorinated epoxy systems can be engineered to enhance this property significantly. One successful strategy involves creating liquid crystal structures within the epoxy resin, which forms ordered pathways that reduce phonon scattering and improve intrinsic thermal conductivity. semanticscholar.org
Another effective method is to leverage the properties of fluorinated epoxy monomers to create composites. For instance, the good mobility of some fluorinated epoxies allows for a higher loading of thermally conductive inorganic fillers, such as boron nitride (BN). daneshyari.com This combination results in a composite material with substantially enhanced thermal conductivity, which is vital for dissipating heat in modern electronic components. daneshyari.com Research on epoxy composites with fluorinated graphene nanofillers has also shown a significant increase in thermal conductivity (67.63% higher than pure epoxy at just 1.0 wt% loading) while maintaining excellent dielectric properties. nih.gov
The table below illustrates the impact of fluorination and fillers on epoxy resin properties.
| Material | Thermal Conductivity (W/mK) | Dielectric Constant (at 1 MHz) | Source |
| Pristine 3-TFMEP Epoxy Resin | ~0.12 | Low (not specified) | daneshyari.com |
| 3-TFMEP with 70 wt% Boron Nitride | 1.2 | Low (not specified) | daneshyari.com |
| Pure Epoxy | ~0.197 | ~4.5 (estimated) | nih.gov |
| Epoxy with 1.0 wt% Fluorinated Graphene | 0.3304 | 8.23 | nih.gov |
| DGENF/MeHHPA Fluorinated Epoxy | Not specified | 2.97 | semanticscholar.org |
| Bisphenol A Epoxy (BPA/MeHHPA) | Not specified | 3.87 | semanticscholar.org |
Potential in Other Polymer and Composite Systems
The utility of this compound and similar fluorinated monomers extends to other advanced polymer and composite systems.
Aromatic Polyamides: Similar to polyimides, aromatic polyamides are high-performance polymers limited by their poor solubility. ntu.edu.tw Incorporating bulky, fluorinated diamine monomers disrupts the strong hydrogen bonding and rigid chain packing typical of these polymers. ntu.edu.tw This leads to amorphous polyamides that are readily soluble in organic solvents, enabling easier processing into films and fibers without compromising their high thermal stability. ntu.edu.tw
Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with highly ordered structures. Recent research has shown that fluorine-tuned amine monomers can be polymerized to create functional COFs. acs.org In this context, fluorination serves a dual purpose: it can regulate the electronic donor-acceptor architecture to suppress electron-hole recombination and enhance charge carrier mobility, and it can create a hydrophobic surface. acs.org This hydrophobicity is beneficial in applications like photocatalytic CO₂ reduction, where it can increase the local concentration of CO₂ at the catalyst's surface, leading to significantly enhanced conversion efficiency and greater thermal stability compared to non-fluorinated counterparts. acs.org
Polymer Composites: The principle of using fluorinated components to enhance material properties is a cornerstone of advanced composite design. As seen with epoxy resins, the compatibility of fluorinated polymers with functional fillers like fluorinated graphene can lead to multifunctional composites with superior thermal conductivity, dielectric strength, and mechanical robustness. nih.gov
Research Applications in Chemical Biology and Medicinal Chemistry
Utility in Fluorescent Probe Development
The ortho-phenylenediamine moiety within 1-N-(4-fluorophenyl)benzene-1,2-diamine serves as a highly effective recognition site for specific biological analytes, most notably nitric oxide (NO). This has led to its use in the rational design of "turn-on" fluorescent sensors for biological imaging.
The fundamental design of fluorescent probes based on the this compound scaffold relies on the principle of photoinduced electron transfer (PET). researchgate.netrsc.org In its native state, the electron-rich diamine moiety quenches the fluorescence of an attached fluorophore through PET. researchgate.netaustinpublishinggroup.com However, in the presence of nitric oxide and oxygen, the diamine undergoes an oxidative cyclization reaction to form an electron-deficient benzotriazole (B28993) derivative. rsc.orgnih.govnih.gov This chemical transformation inhibits the PET process, thereby "turning on" the fluorescence of the molecule and generating a detectable signal. austinpublishinggroup.comnih.gov
The synthesis of these probes involves coupling this compound or similar OPD derivatives to a known fluorophore, such as fluorescein (B123965), rhodamine, coumarin, or acridine. researchgate.netnih.gov This modular design allows for the tuning of photophysical properties to suit various biological applications. Probes based on this scaffold, such as diaminofluoresceins (DAFs), are widely used for detecting NO in cellular environments. nih.gov
Probes derived from ortho-phenylenediamine scaffolds are characterized by a significant increase in fluorescence quantum yield upon reaction with nitric oxide. For instance, the widely used probe DAF-FM, a derivative of fluorescein and a diamine, is nearly non-fluorescent before reacting with NO but becomes highly fluorescent after forming its triazole product. thermofisher.com The performance of these probes is evaluated based on several key parameters:
Selectivity: They exhibit high selectivity for NO over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS), such as hydrogen peroxide or superoxide. nih.gov
Sensitivity: Detection limits for NO are often in the nanomolar range, enabling the measurement of physiological concentrations. nih.gov
Spectroscopic Properties: The resulting fluorescent triazole products typically have absorption and emission maxima in the visible range, which is advantageous for biological imaging. thermofisher.com
Limitations: The reaction mechanism is dependent on aerobic conditions, as oxygen is required for the conversion to the fluorescent triazole, which can be a limitation in hypoxic environments. nih.govnih.gov Furthermore, measurements can sometimes be affected by intracellular reductants. nih.gov
| Parameter | Value | Condition |
|---|---|---|
| Absorption Maximum (Abs) | 495 nm | pH 7.4 buffer |
| Emission Maximum (Em) | 515 nm | pH 7.4 buffer |
| Molar Extinction Coefficient (EC) | 73,000 cm-1M-1 | pH 7.4 buffer |
| Fluorescence State (Pre-NO) | Very Weak | - |
| Fluorescence State (Post-NO) | Highly Fluorescent | - |
Intermediates and Lead Compounds in Drug Discovery
The structural framework of this compound is a privileged scaffold that serves as a precursor for a multitude of heterocyclic compounds with demonstrated therapeutic potential.
Benzimidazoles: One of the most common applications of this compound is in the synthesis of substituted benzimidazoles. This is typically achieved through a condensation reaction with aldehydes or carboxylic acids. researchgate.netnih.gov The resulting 2-substituted benzimidazoles are important pharmacophores in medicinal chemistry. Specifically, the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, directly derivable from this diamine, has been identified as a promising template for developing positive allosteric modulators of the GABA-A receptor. nih.govacs.orgnih.gov The presence of the 4-fluorophenyl group in these molecules has been shown to enhance metabolic stability, a desirable property in drug development. nih.govacs.org
Clofazimine Analogues: Clofazimine is a phenazine-based drug used to treat leprosy. Its structure features two 4-chlorophenyl substituents. While not a direct precursor to Clofazimine itself, this compound is a key starting material for the synthesis of novel Clofazimine analogues. In medicinal chemistry, the substitution of chlorine with fluorine is a common bioisosteric replacement strategy used to modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, this diamine enables the exploration of new chemical space around the phenazine (B1670421) scaffold, potentially leading to drugs with improved activity or safety profiles. scispace.com
Mitogen-activated protein (MAP) kinases, including c-Jun N-terminal kinase 3 (JNK3) and p38α, are critical regulators of cellular processes and are important targets for therapeutic intervention in inflammatory diseases and neurodegenerative disorders. nih.govrndsystems.com Heterocyclic scaffolds, particularly those based on benzimidazoles, have proven to be effective frameworks for the design of potent and selective kinase inhibitors. nih.govnih.gov
The compound this compound serves as a valuable intermediate for constructing these inhibitors. By first undergoing cyclization to form a benzimidazole (B57391) core, the molecule provides a rigid scaffold onto which further substituents can be added to achieve high-affinity binding to the ATP-binding site of kinases like JNK3 and p38α. nih.gov For example, potent JNK3 inhibitors have been developed incorporating a 2-aryl-1H-benzimidazole core, demonstrating the utility of this structural motif in targeting the kinase. nih.govnih.gov Similarly, 4-(4'-fluorophenyl)imidazole derivatives have been synthesized and shown to act as selective p38α MAPK inhibitors. nih.gov
| Application Area | Resulting Scaffold | Therapeutic Target/Use |
|---|---|---|
| Heterocyclic Precursor | 2-(4-Fluorophenyl)benzimidazole | GABA-A Receptor Modulators |
| Heterocyclic Precursor | Phenazine (Clofazimine Analogues) | Antimycobacterial Agents |
| Kinase Inhibitor Intermediate | Benzimidazole-based Scaffolds | JNK3, p38α MAP Kinase Inhibitors |
| Assay Development | Fluorophore-tagged Kinase Inhibitors | Fluorescence Polarization Assays |
Fluorescence polarization (FP) is a powerful, homogeneous technique used extensively in high-throughput screening (HTS) to study molecular interactions, such as an inhibitor binding to a target protein. nih.govrsc.org The principle involves monitoring changes in the rotational speed of a fluorescently labeled molecule (a probe) upon binding to a much larger partner, like a protein kinase.
Derivatives of this compound play a crucial role in the development of such assays. A potent kinase inhibitor, synthesized from a scaffold containing the 4-fluorophenyl-imidazole moiety, can be chemically linked to a fluorophore like fluorescein. researchgate.net This creates a high-affinity fluorescent probe that binds specifically to the target kinase (e.g., JNK3 or p38α). researchgate.net In an FP-based competition assay, this probe is incubated with the kinase, resulting in a high polarization signal. When a library of unlabeled small molecules is screened, any compound that successfully competes with the fluorescent probe for binding to the kinase's active site will displace the probe, causing it to tumble more freely in solution and leading to a measurable decrease in the polarization signal. researchgate.netnih.gov This strategy enables the rapid and efficient identification of new, potent kinase inhibitors.
Exploration of Structure-Activity Relationships (SAR) and Molecular Interactions
The exploration of a compound's structure-activity relationship is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. For derivatives of this compound, SAR studies focus on how modifications to its chemical structure, particularly the fluorine substitution, affect its biological activity.
Influence of Fluorination Pattern on Reactivity and Biological Interactions
The introduction of fluorine into organic molecules is a widely used strategy in drug design due to the unique properties it imparts. The fluorine atom is small, highly electronegative, and can form strong bonds with carbon, often enhancing metabolic stability and altering the acidity or basicity of nearby functional groups. mdpi.com The position of the fluorine atom on the aromatic ring can dramatically modulate the inhibitory potency of a compound. nih.gov
Research on related fluorinated compounds has demonstrated the critical role of the fluorination pattern:
Enhanced Binding Affinity: Studies on fluorinated phenylhydroxamates as inhibitors of histone deacetylase 6 (HDAC6) indicate that aromatic C-F groups are preferentially bound in certain enzyme active sites, suggesting a "fluorophilic" environment. nih.gov This suggests that the 4-fluoro substituent of this compound could be a key contributor to binding affinity in similar protein pockets.
Modulation of Reactivity: The fluorine atom can facilitate nucleophilic substitution reactions on the aromatic ring, providing a synthetic handle for creating diverse analogues. smolecule.com Its electron-withdrawing nature can also influence the nucleophilicity of the adjacent amine groups, affecting reaction kinetics and the formation of derivatives. mdpi.comresearchgate.net
Metabolic Stability: Fluorination is a common tactic to block metabolic oxidation at the site of substitution, which can improve a drug candidate's pharmacokinetic profile. Derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor with improved metabolic stability over non-fluorinated predecessors. nih.gov
Interactive Table: Influence of Fluorination on Biological Activity in Related Compounds
| Compound Class | Fluorination Pattern | Observed Effect | Target/Application | Reference |
|---|---|---|---|---|
| Phenylhydroxamic acids | Varied (2-fluoro, 3-fluoro, 4-fluoro, etc.) | Modulates inhibitory potency; aromatic C-F groups preferentially bind in the active site. | Histone Deacetylase 6 (HDAC6) | nih.gov |
| 2-phenylquinazolin-4-amine derivatives | Presence of halogen substitute | Essential for inhibitory effects on nucleoside transporters. | Equilibrative Nucleoside Transporters (ENTs) | polyu.edu.hk |
| Covalent Organic Frameworks (COFs) | Strategic surface fluorination | Creates a hydrophobic surface, enhancing CO2 concentration and improving photocatalytic reduction. | Photocatalysis | acs.org |
| 1H-benzo[d]imidazoles | 4-fluorophenyl group | Contributes to improved metabolic stability and potent modulation. | GABA-A Receptor | nih.gov |
Molecular Docking Studies for Target Binding and Affinity
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. cmjpublishers.com For this compound and its derivatives, docking studies are invaluable for identifying potential biological targets and elucidating the structural basis of their activity.
These in silico studies allow researchers to visualize how the molecule fits into the binding site of a protein, such as an enzyme or receptor. Key interactions that are analyzed include:
Hydrogen Bonds: The two amine groups of the benzene-1,2-diamine moiety are potent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The fluorine atom can participate in halogen bonding, a noncovalent interaction that can contribute significantly to binding affinity.
Pi-Pi Stacking: The aromatic rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Computational docking of various fluorinated compounds has successfully predicted their binding modes. For example, docking experiments with novel triazole derivatives containing a difluorophenyl group indicated that their inhibition of the enzyme CYP51 involves coordination with the heme iron, as well as interactions within hydrophilic and hydrophobic regions of the active site. nih.gov Similarly, docking studies of quinazoline (B50416) derivatives into the DNA gyrase binding pocket have helped to rationalize their antimicrobial activity, with calculated binding energies correlating with observed efficacy. lums.ac.ir
Interactive Table: Examples of Molecular Docking Studies on Related Fluorinated Compounds
| Compound Class | Biological Target | Key Predicted Interactions | Binding Energy (Example) | Reference |
|---|---|---|---|---|
| Dithiocarbamates with a difluorophenyl group | CYP51 (Fungal enzyme) | Coordination with heme iron, H-bonding, hydrophobic interactions. | Not specified | nih.gov |
| N,2-diphenylquinazolin-4-amine derivatives | DNA Gyrase (Bacterial enzyme) | Interactions within the ATP-active pocket. | -6.13 kcal/mol (for compound 3c) | lums.ac.ir |
| 1,2,4-oxadiazole linked 5-Fluorouracil derivatives | VGEFR-2 (Human enzyme) | Binding within the enzyme active site. | Not specified | nih.gov |
| Pyridine-4-carbohydrazide derivatives | DNA (Minor Groove) | Aromatic planar structures and specific substitutions contribute to binding. | Not specified | cmjpublishers.com |
Mechanisms of Molecular Interaction and Modulation of Biochemical Pathways (e.g., Enzyme/Receptor Interactions)
The ultimate biological effect of a compound like this compound is determined by its molecular interactions, which lead to the modulation of specific biochemical pathways. The structural motifs within this compound suggest several potential mechanisms of action.
Enzyme Inhibition: The benzene-1,2-diamine core is a known scaffold for developing enzyme inhibitors. For instance, derivatives can be designed to target kinases, proteases, or metabolic enzymes. The 4-fluorophenyl group can be critical for achieving potency and selectivity by interacting with specific subpockets of the enzyme's active site. As seen in HDAC inhibitors, the fluorophenyl "cap" region interacts with pockets of the enzyme, while another part of the molecule binds to the catalytic zinc ion. mdpi.com
Receptor Modulation: The compound could serve as a template for ligands that bind to cell surface or nuclear receptors. The development of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are synthesized from a diamine and 4-fluorobenzaldehyde (B137897), as positive allosteric modulators of the α1β2γ2 GABA-A receptor highlights this potential. nih.gov These molecules bind to a site distinct from the main neurotransmitter binding site to enhance receptor function.
Disruption of Protein-Protein Interactions: The scaffold could be elaborated to create molecules that interfere with protein-protein interactions, which are crucial in many disease-related signaling pathways.
Future Research Directions and Perspectives
Expanding Synthetic Scope and Efficiency
Current synthetic routes to 1-N-(4-fluorophenyl)benzene-1,2-diamine and its derivatives often rely on traditional heating methods or microwave-assisted synthesis, involving steps like nucleophilic aromatic substitution. smolecule.com While effective, future research should focus on developing more efficient, scalable, and sustainable synthetic methodologies.
Key research objectives include:
Development of Novel Catalytic Systems: Exploration of new catalysts (e.g., transition metal complexes or organocatalysts) could lead to milder reaction conditions, higher yields, and improved selectivity in the synthesis of the core structure and its derivatives. This would reduce energy consumption and waste generation.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. Flow reactors would allow for precise control over reaction parameters, potentially reducing reaction times and improving purity.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that utilize this compound as a key building block could rapidly generate libraries of complex molecules. nih.gov This approach is highly efficient for discovering new compounds with desirable properties, as it builds molecular complexity in a single step.
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, reduce the number of synthetic steps, and design processes with higher atom economy to align with the principles of green chemistry.
Deeper Mechanistic Understanding of Chemical Reactivity and Biological Interactions
A thorough understanding of the reaction mechanisms and interaction dynamics of this compound is crucial for its rational application in various fields. The interplay between the two amine groups and the electron-withdrawing fluorophenyl substituent governs its reactivity.
Future investigations should focus on:
Kinetic and Mechanistic Studies: Detailed kinetic studies of its key reactions, such as condensations, coupling reactions, and polymerizations, are needed. smolecule.com This includes identifying reaction intermediates and transition states, which can be achieved through a combination of spectroscopic techniques and computational modeling.
Biological Target Identification: While derivatives have shown potential, the specific biological targets of this compound itself are largely unknown. smolecule.com High-throughput screening and proteomics approaches could identify protein binding partners, elucidating its mechanism of action and paving the way for therapeutic applications. For instance, related benzimidazole (B57391) scaffolds have been identified as modulators of the GABA-A receptor, suggesting a potential avenue for investigation. nih.gov
Novel Materials Science Applications and Performance Enhancement
The compound has already demonstrated significant promise as a monomer for high-performance polymers. smolecule.com Future research should build upon this foundation to explore a wider range of materials science applications.
Prospective research areas include:
Advanced Polymers: this compound is a precursor to a diamine used in creating a soluble intrinsic black polyimide with exceptional thermal, mechanical, and optoelectronic properties. smolecule.com Future work could involve copolymerization with other monomers to create a family of polyimides with tunable properties (e.g., color, conductivity, bandgap) for applications in flexible electronics, memory devices, and aerospace industries.
| Property | Value for TPCPFPPI Polyimide smolecule.com | Future Research Goal |
| Cutoff Wavelength (λcut) | 684 nm | Tune across the visible and near-IR spectrum |
| CIE L value (Blackness) | 1.33 | Achieve super-black materials (L < 1) |
| Solubility | Excellent | Maintain solubility in common organic solvents |
| Thermal Stability | High | Enhance stability for high-temperature electronics |
Covalent Organic Frameworks (COFs): The use of fluorinated amine monomers is a known strategy to enhance the properties of COFs for applications like photocatalysis. acs.org Synthesizing COFs using this compound could lead to materials with high porosity, tailored electronic structures, and enhanced surface hydrophobicity, which are desirable for gas storage, separation, and heterogeneous catalysis.
Conductive Materials: The ortho-diamine moiety can be used to synthesize phenazines, which are classes of compounds used in dyes and functional materials. ossila.com Oxidative polymerization or incorporation into larger conjugated systems could yield novel conductive polymers or organic semiconductors.
Advanced Explorations in Chemical Biology and Medicinal Chemistry
The structural motifs within this compound are prevalent in many biologically active compounds, suggesting significant untapped potential in medicinal chemistry and chemical biology.
Future research should be directed towards:
GABA-A Receptor Modulators: Research has shown that condensing o-phenylenediamines with 4-fluorobenzaldehyde (B137897) can produce 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which act as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov A focused effort to synthesize and test benzimidazole derivatives starting from this compound could lead to new therapeutics for neurological disorders with potentially improved metabolic stability. nih.gov
Fluorescent Probe Development: The compound is a potential precursor for synthesizing fluorescent probes for detecting biologically important species like nitric oxide (NO). smolecule.com Future work should focus on optimizing the selectivity and sensitivity of such probes and extending the concept to create sensors for other analytes (e.g., metal ions, reactive oxygen species) for applications in cellular imaging and diagnostics.
Anticancer and Antimicrobial Agents: The core structure is related to various compounds with known anticancer and antimicrobial activities. smolecule.com A systematic medicinal chemistry campaign to synthesize a library of derivatives (e.g., amides, sulfonamides, heterocycles) and screen them against various cancer cell lines and microbial strains could identify novel therapeutic leads.
Integration of Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental validation will be key to accelerating research and development involving this compound.
Key integrated strategies include:
Predictive Modeling for Materials Design: Using Density Functional Theory (DFT) and other computational methods to predict the electronic, optical, and mechanical properties of new polymers and COFs before their synthesis. acs.org This would allow researchers to screen potential candidates virtually and prioritize the most promising materials for experimental validation.
Molecular Docking and Dynamics: Employing molecular docking and simulation to predict the binding affinity and mode of interaction of derivatives with biological targets, such as the GABA-A receptor. nih.gov This can guide the rational design of more potent and selective modulators.
Structure-Property Relationship Studies: Combining experimental data from techniques like X-ray crystallography with computational analysis to build robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models would be invaluable for predicting the biological activity and material properties of novel, unsynthesized derivatives.
| Research Area | Experimental Methods | Computational Tools |
| Synthetic Efficiency | High-throughput experimentation, Flow chemistry | Reaction mechanism and catalyst modeling |
| Materials Science | Polymer synthesis, UV-Vis spectroscopy, Thermal analysis | DFT, Molecular dynamics (MD) simulations |
| Medicinal Chemistry | Organic synthesis, In-vitro biological assays | Molecular docking, QSAR, Pharmacophore modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
